molecular formula C25H29FN2O3 B14789879 2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid

2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid

カタログ番号: B14789879
分子量: 424.5 g/mol
InChIキー: CPWLRPFRPUSINR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid is a complex organic compound with a molecular formula of C25H29FN2O3 and a molecular weight of 424.52 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a cyclopentylamino group, and a fluoro-methylbenzoyl group. It is used in various scientific research applications due to its distinctive chemical properties.

準備方法

The synthesis of 2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

化学反応の分析

2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

類似化合物との比較

Compared to other similar compounds, 2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.

生物活性

The compound 2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid , commonly known as Avacopan (CAS Number: 1346623-17-3), is a novel therapeutic agent primarily investigated for its role as a complement 5a receptor (C5aR) antagonist. This article delves into its biological activity, pharmacodynamics, and clinical implications based on diverse research findings.

  • Molecular Formula : C33H35F4N3O2
  • Molecular Weight : 581.64 g/mol
  • IUPAC Name : (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid

Avacopan functions by inhibiting the C5a/C5aR axis, which plays a crucial role in mediating inflammation and immune responses. By blocking C5a-induced activation of neutrophils, Avacopan reduces the recruitment and activation of these immune cells at sites of inflammation, potentially mitigating tissue damage associated with various autoimmune diseases .

In Vitro Studies

Research has shown that Avacopan effectively inhibits C5a-mediated neutrophil activation both in vitro and in vivo. Key findings include:

  • Neutrophil Activation : Avacopan significantly reduces the expression of integrin alpha M (C11b) on neutrophils, which is crucial for their adhesion and migration .
  • Cytotoxicity : The compound has been associated with reduced cytotoxic effects in various cell lines exposed to inflammatory stimuli.

In Vivo Studies

In animal models, Avacopan demonstrated:

  • Reduced Inflammation : Administration of Avacopan led to decreased levels of pro-inflammatory cytokines and markers of inflammation in tissues affected by autoimmune conditions .
  • Improved Clinical Outcomes : In models of glomerulonephritis and other inflammatory conditions, treatment with Avacopan resulted in significant clinical improvements compared to control groups.

Clinical Applications

Avacopan is primarily studied for its potential in treating conditions such as:

  • ANCA-associated vasculitis : Clinical trials have shown that Avacopan can effectively induce remission in patients with this condition, providing an alternative to traditional glucocorticoid therapies.

Key Clinical Findings

  • Efficacy : In a phase III trial, patients receiving Avacopan showed a higher rate of remission compared to those on standard therapy alone .
  • Safety Profile : While generally well-tolerated, some adverse effects include hypersensitivity reactions and hepatotoxicity, necessitating monitoring for liver function during treatment .

Pharmacokinetics

Avacopan exhibits favorable pharmacokinetic properties:

  • Absorption : Following oral administration, peak plasma concentrations are achieved within hours.
  • Metabolism : The drug is primarily metabolized by CYP3A4, with a significant active metabolite contributing to its therapeutic effects.
  • Elimination Half-life : The elimination half-life is approximately 97.6 hours for Avacopan itself, allowing for twice-daily dosing in clinical settings .

特性

分子式

C25H29FN2O3

分子量

424.5 g/mol

IUPAC名

2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C25H29FN2O3/c1-16-6-4-10-21(26)22(16)24(29)28-15-5-9-20(25(30)31)23(28)17-11-13-19(14-12-17)27-18-7-2-3-8-18/h4,6,10-14,18,20,23,27H,2-3,5,7-9,15H2,1H3,(H,30,31)

InChIキー

CPWLRPFRPUSINR-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=CC=C1)F)C(=O)N2CCCC(C2C3=CC=C(C=C3)NC4CCCC4)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。